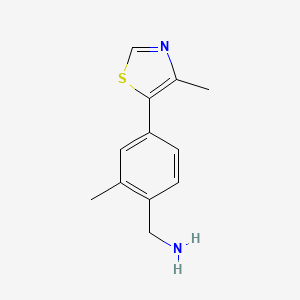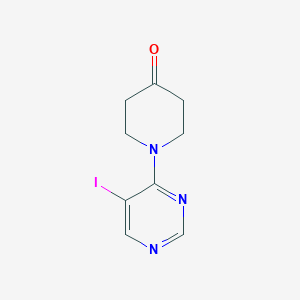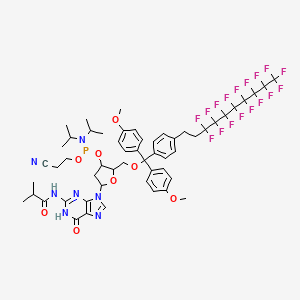![molecular formula C14H17NS B12073965 (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073965.png)
(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine is a compound that features a thiophene ring substituted with a phenyl group and an isopropylamine moiety. This compound is of interest due to its structural similarity to various biologically active molecules, including stimulants and other pharmacologically relevant compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10).
Substitution with Phenyl Group: The thiophene ring is then substituted with a phenyl group through a Friedel-Crafts acylation reaction.
Introduction of Isopropylamine Moiety:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions: (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The compound can be reduced to form the corresponding thiophene alcohols.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Thiophene S-oxides.
Reduction: Thiophene alcohols.
Substitution: Various substituted amines depending on the electrophile used.
Applications De Recherche Scientifique
(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with neurotransmitter systems. It is believed to function as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other stimulant compounds, although the exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Methiopropamine: Structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
Uniqueness: (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a phenyl group and an isopropylamine moiety differentiates it from other similar compounds, potentially leading to unique pharmacological effects.
Propriétés
Formule moléculaire |
C14H17NS |
|---|---|
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
N-[(2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H17NS/c1-11(2)15-9-12-5-3-4-6-14(12)13-7-8-16-10-13/h3-8,10-11,15H,9H2,1-2H3 |
Clé InChI |
JLGOHTWEJCPBQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1=CC=CC=C1C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)





![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)



![[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)

